4-(Cyclohexylsulfanyl)butan-1-ol

Lipophilicity LogP Drug Design

4-(Cyclohexylsulfanyl)butan-1-ol (CAS 1962-46-5) is a bifunctional organic molecule combining a primary alcohol with a cyclohexyl thioether, giving it a molecular formula of C₁₀H₂₀OS and a molecular weight of 188.33 g/mol. This combination of functional groups allows it to serve as a versatile intermediate in organic synthesis, with computed physicochemical properties—such as a calculated logP (XLogP3) of 2.7 and a topological polar surface area (TPSA) of 45.5 Ų —that position it within a narrow, tunable range of lipophilicity and hydrogen-bonding capacity.

Molecular Formula C10H20OS
Molecular Weight 188.33 g/mol
CAS No. 1962-46-5
Cat. No. B12906768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Cyclohexylsulfanyl)butan-1-ol
CAS1962-46-5
Molecular FormulaC10H20OS
Molecular Weight188.33 g/mol
Structural Identifiers
SMILESC1CCC(CC1)SCCCCO
InChIInChI=1S/C10H20OS/c11-8-4-5-9-12-10-6-2-1-3-7-10/h10-11H,1-9H2
InChIKeyONMRIXLVTJVYPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Cyclohexylsulfanyl)butan-1-ol (CAS 1962-46-5): A Thioether-Alcohol Building Block for Controlled Lipophilicity in Synthesis


4-(Cyclohexylsulfanyl)butan-1-ol (CAS 1962-46-5) is a bifunctional organic molecule combining a primary alcohol with a cyclohexyl thioether, giving it a molecular formula of C₁₀H₂₀OS and a molecular weight of 188.33 g/mol [1]. This combination of functional groups allows it to serve as a versatile intermediate in organic synthesis, with computed physicochemical properties—such as a calculated logP (XLogP3) of 2.7 and a topological polar surface area (TPSA) of 45.5 Ų [1]—that position it within a narrow, tunable range of lipophilicity and hydrogen-bonding capacity.

Why Generic Substitution Fails for 4-(Cyclohexylsulfanyl)butan-1-ol: Quantified Physicochemical Divergence Among In-Class Thioether Alcohols


Within the family of cyclohexyl thioether alcohols, seemingly minor structural modifications—such as altering the alkyl spacer length or removing the hydroxyl group—produce large, quantifiable shifts in key physicochemical parameters including logP, topological polar surface area, and hydrogen-bond donor/acceptor counts [1][2][3]. These shifts directly impact solubility, permeability, and reactivity profiles, making it impossible to interchange 4-(cyclohexylsulfanyl)butan-1-ol with its closest analogs without fundamentally altering the outcome of a synthetic or formulation process.

Quantitative Differentiation Evidence for 4-(Cyclohexylsulfanyl)butan-1-ol Against Its Closest Analogs


Lipophilicity (XLogP3) Differentiates 4-(Cyclohexylsulfanyl)butan-1-ol from Its Two-Carbon-Shorter Homolog

4-(Cyclohexylsulfanyl)butan-1-ol exhibits a computed XLogP3 of 2.7, which is 0.7 log units higher than the XLogP3 of 2.0 calculated for the one-step-shorter homolog, 2-(cyclohexylsulfanyl)ethanol [1][2]. This 0.7-unit increase indicates a roughly 5-fold higher predicted partition coefficient for the target compound in an octanol/water system, directly affecting its suitability in hydrophobic reaction media or biological membrane permeation models.

Lipophilicity LogP Drug Design Permeability

Topological Polar Surface Area (TPSA) Distinguishes the Target Compound from the Alcohol-Lacking Cyclohexyl Methyl Sulfide

The presence of the primary alcohol in 4-(cyclohexylsulfanyl)butan-1-ol confers a computed topological polar surface area (TPSA) of 45.5 Ų, compared to only 25.3 Ų for cyclohexyl methyl sulfide, which lacks any hydrogen-bond donor [1][2]. The 20.2 Ų increase represents an 80% relative gain in polar surface area, a magnitude that can shift a compound from the 'highly permeable' to the 'moderately permeable' category in predictive models for oral bioavailability.

Polar Surface Area TPSA Oral Bioavailability Solubility

Hydrogen-Bond Donor Capacity Enables Derivatization and Molecular Recognition that Thioether-Only Analogs Cannot Support

4-(Cyclohexylsulfanyl)butan-1-ol possesses one hydrogen-bond donor (HBD = 1) and two hydrogen-bond acceptors (HBA = 2), owing to its primary alcohol and thioether groups [1]. In contrast, cyclohexyl methyl sulfide has HBD = 0 and HBA = 1 [2]. The target compound's HBD count of 1 is critical for enabling esterification, etherification, or oxidation reactions at the alcohol terminus, while the thioether sulfur remains available for coordination chemistry or further oxidation to sulfoxide/sulfone. This orthogonal reactivity is absent in the non-alcohol analog.

Hydrogen Bond Donor Derivatization Molecular Recognition Reactivity

Rotatable Bond Count Affects Conformational Flexibility and Entropic Penalty in Binding or Cyclization Reactions

With 5 rotatable bonds, 4-(cyclohexylsulfanyl)butan-1-ol offers substantially greater conformational flexibility than its shorter-chain homolog 2-(cyclohexylsulfanyl)ethanol (3 rotatable bonds) [1][2]. The additional rotational degrees of freedom can be advantageous in applications requiring a longer, flexible spacer—such as in bifunctional chelating agents or linker chemistry—but may also carry an entropic penalty in binding scenarios. This property provides a clear structural rationale for selecting the four-carbon spacer over the two-carbon spacer.

Conformational Flexibility Rotatable Bonds Entropy Macrocyclization

High-Value Application Scenarios for 4-(Cyclohexylsulfanyl)butan-1-ol Driven by Its Differentiated Physicochemical Profile


Synthesis of Cyclohexyl-Substituted Pyrazole Bioactive Scaffolds

4-(Cyclohexylsulfanyl)butan-1-ol can serve as a key intermediate for constructing 4-(cyclohexylsulfanyl)-1,3-diaryl-1H-pyrazoles via Vilsmeier-type chemistry. The butanol chain provides the necessary spacer length for subsequent heterocyclization, while the alcohol terminus allows for pre-functionalization before ring closure. Copper(II) complexes bearing the cyclohexylsulfanyl substituent on the pyrazole core have demonstrated fungicidal activity against Candida albicans and cytostatic/cytotoxic effects against Jurkat, MCF-7, and THP-1 cell lines, with the lead complex showing greater activity than cisplatin in vitro [1].

Precursor for Cyclohexyl Sulfone-Based Gamma-Secretase Inhibitors

The thioether moiety in 4-(cyclohexylsulfanyl)butan-1-ol can be selectively oxidized to the corresponding sulfone, a transformation that is central to the preparation of 4-substituted cyclohexyl sulfone gamma-secretase inhibitors. Compounds from this series have demonstrated oral activity in lowering central Aβ(40) levels in rodent models with a minimum effective dose (MED) of 1 mg/kg [2]. The four-carbon spacer and the terminal alcohol provide essential structural features that are retained in the final pharmacophore.

Building Block for Bifunctional Metal Chelators and Coordination Complexes

The combination of a soft thioether sulfur donor and a hard oxygen donor (alcohol) positioned on a flexible butyl linker makes 4-(cyclohexylsulfanyl)butan-1-ol an attractive ligand precursor for constructing heteroleptic metal complexes. The 5-rotatable-bond scaffold allows the molecule to adopt multiple conformations to accommodate different metal coordination geometries. The cyclohexyl group enhances solubility in non-polar solvents, facilitating purification and handling of the resulting metal complexes [1].

Surfactant or Emulsifier Intermediate with Tunable Hydrophilic-Lipophilic Balance (HLB)

The XLogP3 of 2.7 and the presence of a single hydrogen-bond donor (HBD = 1) position 4-(cyclohexylsulfanyl)butan-1-ol at the boundary between hydrophobic and hydrophilic character [1]. This balanced profile makes it a candidate for derivatization into non-ionic surfactants or emulsifiers, where the butanol chain serves as a polar headgroup precursor and the cyclohexyl thioether provides a compact hydrophobic tail. Compared to the shorter homolog (XLogP3 = 2.0), the target compound offers a 0.7-unit higher logP that shifts the HLB toward a more oil-soluble range [3].

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